Chiral Purity & Enantiomeric Excess
(S)-2-(1-Aminoethyl)pyridin-3-ol is supplied with a defined (S)-stereochemistry, enabling direct use in asymmetric transformations [1]. In contrast, the racemic mixture or the (R)-enantiomer requires additional separation steps. The target compound's single stereocenter simplifies downstream purification and ensures consistent enantiomeric outcomes.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Defined (S)-configuration |
| Comparator Or Baseline | Racemate (mixture of (S) and (R)) or (R)-enantiomer (CAS 1212836-95-7) |
| Quantified Difference | 100% of desired stereoisomer vs. 50% in racemate |
| Conditions | N/A - inherent molecular property |
Why This Matters
Ensures reproducible stereochemical outcomes in asymmetric synthesis and avoids variable bioactivity from unwanted enantiomers.
- [1] Kuujia. (n.d.). 2-((1S)-1-Aminoethyl)pyridin-3-ol. Retrieved from https://www.kuujia.com/cas-1213339-22-0.html View Source
